molecular formula C10H11ClO2 B1471175 4-Chloro-3-propylbenzoic acid CAS No. 42044-91-7

4-Chloro-3-propylbenzoic acid

Cat. No.: B1471175
CAS No.: 42044-91-7
M. Wt: 198.64 g/mol
InChI Key: KLTNVPFKUYHPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-propylbenzoic acid: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a propyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-propylbenzoic acid typically involves the chlorination of 3-propylbenzoic acid. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the fourth position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further ensures the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-propylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminium hydride.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

Scientific Research Applications

4-Chloro-3-propylbenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-propylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Lacks the propyl group, making it less hydrophobic.

    3-Propylbenzoic acid: Lacks the chlorine atom, affecting its reactivity and interaction with biological targets.

    4-Chloro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, leading to differences in physical and chemical properties.

Uniqueness

4-Chloro-3-propylbenzoic acid is unique due to the presence of both the chlorine atom and the propyl group, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-3-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNVPFKUYHPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-propylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-propylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-propylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-propylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-propylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-propylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.